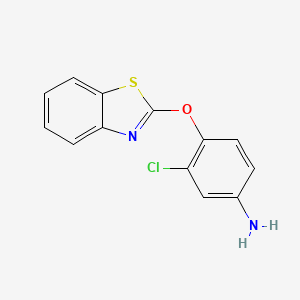

4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzothiazole compounds, such as “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, has been a topic of interest in the field of biochemistry and medicinal chemistry . Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of “this compound” involves a benzothiazole ring system, which is a representative class of sulfur-containing heterocycles . This ring system involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

Benzothiazoles, including “this compound”, have been synthesized through various methods, including the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles . Another method involves a simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid, providing 2-arylbenzothiazoles under solvent and catalyst-free conditions .Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including those related to 4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline, have been extensively studied for their anticancer properties. The synthesis and evaluation of 4-thiazolidinones containing the benzothiazole moiety revealed significant anticancer activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The most potent compound exhibited considerable anticancer efficacy, highlighting the benzothiazole moiety's potential in developing novel anticancer agents (Havrylyuk et al., 2010).

Calcium Antagonistic Activity

Research on benzothiazoline derivatives, structurally similar to benzothiazole compounds, demonstrated significant calcium antagonistic activity. These compounds, through their action on Ca2+ channels, showed potential as therapeutic agents for cardiovascular diseases. One study identified a compound with potent Ca2+ antagonistic activity in vitro and demonstrated dual inhibition on the fast Na+ inward channel and the slow Ca2+ inward channel in rabbit hearts. The compound also exhibited a long-acting hypotensive effect in spontaneously hypertensive rats, suggesting its potential in hypertension treatment (Yamamoto et al., 1988).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibition properties, particularly for protecting carbon steel in acidic environments. Two specific benzothiazole derivatives demonstrated superior corrosion inhibition efficiency compared to previously reported inhibitors, offering a promising solution for extending the life of metal structures exposed to corrosive substances. Their effectiveness is attributed to the ability of these inhibitors to adsorb onto metal surfaces through both physical and chemical means, providing robust protection against corrosion (Hu et al., 2016).

Antimicrobial and Antiparasitic Activity

Benzothiazole compounds have also been explored for their antimicrobial and antiparasitic activities. Various benzothiazole-based compounds showed promising in vitro activities against parasites like Leishmania infantum and Trichomonas vaginalis, as well as against human monocytes. The antiprotozoal properties of these compounds were found to be highly dependent on their chemical structure, indicating the potential for developing targeted therapies against specific parasitic infections (Delmas et al., 2002).

Fluorescent Probes

The development of fluorescent probes based on benzothiazole derivatives for biological applications has been a significant area of research. These compounds have been synthesized to serve as blue-green fluorescent probes, useful in various analytical and diagnostic applications. Their fluorescent properties, including quantum yield and Stokes shift, have been thoroughly investigated, demonstrating their potential as effective probes in chemical and biological research (Bodke et al., 2013).

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, such as “4-(1,3-Benzothiazol-2-yloxy)-3-chloroaniline”, were anticipated in a review paper . The paper provided recent advances in the synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been discussed against the target dpre1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to changes that can inhibit the function of the target .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Result of Action

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yloxy)-3-chloroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2OS/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIVCTWDNVQHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)OC3=C(C=C(C=C3)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)-1-morpholinoprop-2-en-1-one](/img/structure/B2709230.png)

![N-(2-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2709233.png)

![N-(4-acetamidophenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2709236.png)

![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)

![6-(3,5-dimethylpiperidin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2709243.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide](/img/structure/B2709247.png)

![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2709248.png)